(4-Phenylphenyl) benzoate

Thermal analysis Material stability Ester properties

Acetate ester lability undermines multi-step synthesis of biphenyl-based liquid crystal precursors. (4-Phenylphenyl) benzoate provides superior hydrolytic stability: • Benzoate ester withstands halogenation conditions (55% 4′-chloro yield) unlike acetate analogs • High Tm (150-153°C) enables thermal functionalization without decomposition • ≥98% (GC) purity ensures reproducible kinetic data. Ideal as a mesogenic scaffold and protected phenol intermediate.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 2170-13-0
Cat. No. B1267953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylphenyl) benzoate
CAS2170-13-0
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
InChIKeyCINHWMYRCOGYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenylphenyl) benzoate: Properties and Structure


(4-Phenylphenyl) benzoate (CAS 2170-13-0), also known as 4-biphenylyl benzoate, is an aromatic ester with the molecular formula C₁₉H₁₄O₂ and a molecular weight of 274.32 g/mol [1]. The compound is characterized by a biphenyl core attached to a benzoate ester moiety. It exists as a white to almost white crystalline powder or crystal at room temperature . Key physical properties include a melting point of 150.0–153.0°C, a predicted boiling point of 427.9±24.0°C, and a predicted density of 1.151±0.06 g/cm³ [2]. The compound has a calculated LogP of approximately 4.57–5.2, indicating high lipophilicity [3]. It is soluble in organic solvents such as ethanol, ether, and dichloromethane, but only very faintly soluble in hot toluene and almost insoluble in water .

Thermal profile
High melting point supports processing at elevated temperatures
Solubility context
Soluble in common organic solvents; aqueous-insoluble
Lipophilicity
High lipophilicity supports non-polar phase applications

Why (4-Phenylphenyl) benzoate Is Irreplaceable


Generic substitution of (4-Phenylphenyl) benzoate with other biphenyl esters, such as 4-acetoxybiphenyl or 4-phenylphenyl acetate, is not scientifically defensible in rigorous research and industrial settings due to significant divergence in thermal stability, hydrolytic stability, and regioselective reactivity. The benzoate ester exhibits markedly slower acyl exchange kinetics compared to the corresponding acetate derivatives, directly impacting reaction control and intermediate stability in synthetic pathways [1]. Furthermore, the distinct electronic and steric environment imposed by the benzoyl group, compared to an acetyl or sulfonyl group, fundamentally alters the compound's behavior in electrophilic aromatic substitution reactions, particularly halogenation and nitration, where substitution patterns and yields differ significantly [2][3]. These quantitative differences in reactivity and stability necessitate a careful, evidence-based selection process, which is detailed in the following evidence guide.

!
Acetate analogs are more hydrolytically labile, potentially altering reaction pathways and intermediate stability.
!
Halogenation regioselectivity and product distribution may differ, making acetate a poor drop-in replacement.
!
Thermal profile mismatch with lower-melting acetate esters may limit high-temperature processing suitability.

(4-Phenylphenyl) benzoate vs. Analogs: Quantitative Evidence


Thermal Stability vs. 4-Acetoxybiphenyl

(4-Phenylphenyl) benzoate exhibits significantly enhanced thermal stability compared to its acetate analog, 4-acetoxybiphenyl. The melting point of the target compound is 150.0–153.0°C, whereas 4-acetoxybiphenyl melts at a substantially lower temperature of 87–89°C [1]. This 61–66°C difference is a direct consequence of the increased molecular rigidity and stronger intermolecular forces imparted by the extended π-system of the benzoate group, as opposed to the smaller, more flexible acetyl group. This property is critical for applications requiring high-temperature processing or operational stability.

Thermal stability vs. acetate
Head-to-head
Target: 150–153°C; 4-acetoxybiphenyl: 87–89°C (+61–66°C difference)
Reported thermal advantage supports high-temperature processing selection.
Capillary method under atmospheric pressure; verify by DSC in specific workflow.
Thermal analysis Material stability Ester properties

Hydrolytic Stability and Exchange Kinetics

The target compound demonstrates superior kinetic stability in acyl exchange reactions compared to its acetate counterpart. In isotopic acyl exchange studies conducted in pyridine, the exchange reactions of phenyl benzoates, including the target class, were found to be 'generally slower' than those of the corresponding phenyl acetates [1]. While a direct numerical factor for this specific compound is not provided, the class-level kinetic trend is clear: the benzoate ester bond is less labile than the acetate ester bond. This reduced lability is attributed to steric and electronic effects from the larger benzoyl group, making (4-Phenylphenyl) benzoate a more robust synthetic intermediate in reactions where premature hydrolysis or transesterification is a concern.

Hydrolytic stability
Class-level
Phenyl benzoates exhibit slower acyl exchange than phenyl acetates (qualitative trend)
May improve intermediate robustness in multi-step syntheses.
Extrapolated from isotopic exchange studies in pyridine; direct data for this compound not provided.
Reaction kinetics Isotopic exchange Ester stability

Halogenation Regioselectivity vs. Acetate

In chlorination reactions, (4-Phenylphenyl) benzoate provides a distinct synthetic outcome compared to its acetate analog. While chlorination of the acetate proceeds with a high yield to the 4-(4-chlorophenyl)phenol derivative, the benzoate yields 4-(4-chlorophenyl)-phenyl benzoate in 55% yield under optimized conditions (using iodine catalyst in CCl₄) [1][2]. Furthermore, the reaction pathway and the stability of intermediates differ; the benzoate requires careful control to avoid over-chlorination or ester cleavage. This contrasts with the acetate, which is noted for its 'extreme ease of hydrolysis' and provides a more direct but potentially less controllable route to the chlorinated phenol [1]. The benzoate offers a route to the protected chlorinated biphenyl derivative, which is valuable for orthogonal synthetic strategies.

Halogenation outcome
Head-to-head
Benzoate yields protected 4-(4-chlorophenyl)-phenyl benzoate (55%); acetate gives free phenol after facile hydrolysis.
Supports orthogonal protection strategies where acetate lability is undesirable.
Chlorination in CCl₄ with I₂ catalyst; reaction optimization may vary.
Electrophilic substitution Halogenation Synthetic yields

Commercial Purity and Analytical Specification

For procurement, the minimum purity specification for (4-Phenylphenyl) benzoate is a key differentiator. Reputable suppliers such as TCI guarantee a minimum purity of ≥98.0% as determined by gas chromatography (GC) . This is a higher benchmark than the 98% (without a guaranteed minimum) offered by many generalist chemical vendors . The specific GC purity ensures minimal presence of volatile organic impurities, which is essential for applications where exact stoichiometry and reaction kinetics are critical, such as in kinetic studies or the synthesis of high-value liquid crystal monomers. The certified purity reduces the need for in-house purification, saving time and resources.

Commercial purity
Data to verify
Target: ≥98.0% (GC); general vendor: ≥98% (method unspecified)
Guaranteed minimum and specified method support batch-to-batch consistency.
Supplier-reported specification; verify by in-house QC before critical stoichiometric use.
Analytical chemistry Quality control Material specification

(4-Phenylphenyl) benzoate: High-Value Applications


Liquid Crystal Monomer Synthesis

As evidenced by its high melting point (150–153°C) and rigid biphenyl-benzoate core, (4-Phenylphenyl) benzoate serves as an ideal scaffold for developing thermotropic liquid crystals. Its structural features are directly referenced in patents for 'mesogenic biphenyl benzoates' which exhibit smectic and nematic phases [1]. The compound's thermal stability allows for further functionalization (e.g., halogenation, alkylation) to tune mesomorphic properties without decomposition, making it a key starting material for creating display technology components and other optoelectronic materials.

Orthogonal Protecting Group Strategy

The chlorination and hydrolysis studies demonstrate that the benzoate ester of 4-phenylphenol is more resistant to cleavage than the corresponding acetate [2]. This makes (4-Phenylphenyl) benzoate a valuable protected intermediate. For instance, it can be selectively halogenated on the biphenyl core (yielding the 4'-chloro derivative in 55% yield) while the ester remains intact, a strategy not feasible with the readily hydrolyzed acetate [2]. This orthogonality is crucial in multi-step syntheses of pharmaceuticals or advanced materials where the phenol group must be unmasked at a precise, later stage.

Kinetic and Mechanistic Studies

The slower acyl exchange kinetics of phenyl benzoates relative to phenyl acetates, as established in isotopic exchange studies [3], positions (4-Phenylphenyl) benzoate as a model substrate for investigating steric and electronic effects in ester reactivity. Its well-defined purity (≥98.0% GC) from specialized suppliers ensures that kinetic data is not confounded by impurities . Researchers studying nucleophilic acyl substitution, transesterification, or the Hammett equation can utilize this compound as a reliable, less labile benchmark to probe reaction mechanisms under controlled conditions.

Application
Selection Property
Validation Focus
Liquid crystal monomer synthesis
High thermal stability and rigid biphenyl core
Mesomorphic phase behavior, thermal analysis
Orthogonal protecting group strategy
Differential hydrolytic stability over acetate esters
Selective deprotection conditions, reaction monitoring
Kinetic and mechanistic studies
Slower acyl exchange kinetics as model substrate
Isotopic exchange experiments, Hammett analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Phenylphenyl) benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.